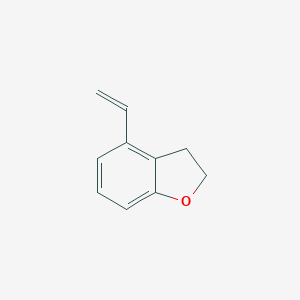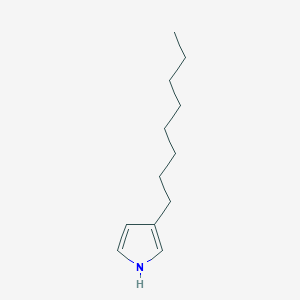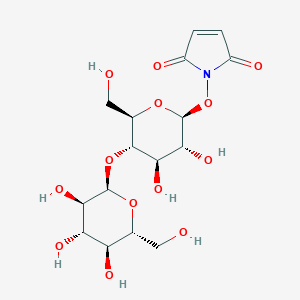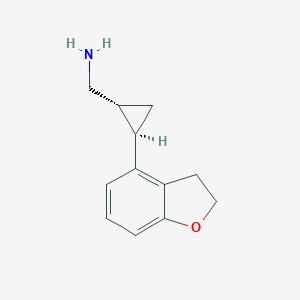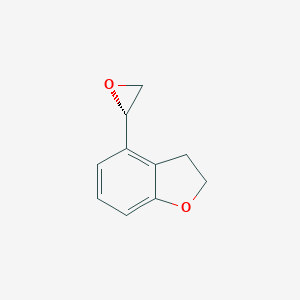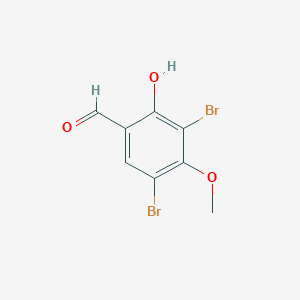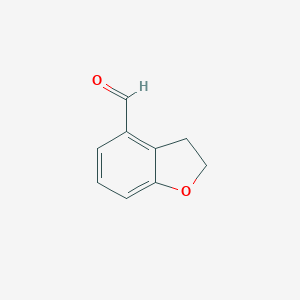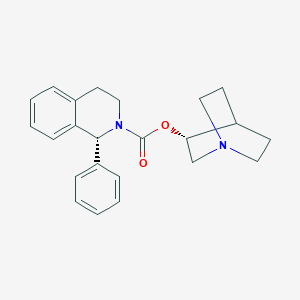
Succinate de Solifénacine EP Impureté G
Vue d'ensemble
Description
Solifenacin Succinate EP Impurity G, also known as (3R)-1-Azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a chemical impurity associated with Solifenacin Succinate. Solifenacin Succinate is a muscarinic antagonist used primarily to treat overactive bladder by reducing bladder muscle contractions .
Applications De Recherche Scientifique
Solifenacin Succinate EP Impurity G is primarily used in analytical method development and validation. It is crucial for quality control applications in the production of Solifenacin Succinate. This compound is also used in scientific research to study the stability and degradation pathways of Solifenacin Succinate. It helps in ensuring compliance with regulatory standards and safeguarding patient health .
Mécanisme D'action
Target of Action
Solifenacin Succinate EP Impurity G, also known as (1R,3’R)-Solifenacin, is a competitive muscarinic receptor antagonist . It primarily targets the M3 muscarinic receptors , which are found in the bladder . These receptors play a crucial role in bladder muscle contraction, which is involved in urinary frequency and urgency .
Mode of Action
Solifenacin Succinate EP Impurity G interacts with its targets by antagonizing the M2 and M3 muscarinic receptors in the bladder . This antagonism prevents contraction of the detrusor muscle, which is responsible for bladder emptying . Additionally, the antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .
Biochemical Pathways
The primary biochemical pathway affected by Solifenacin Succinate EP Impurity G is the muscarinic acetylcholine receptor signaling pathway . By blocking the M2 and M3 receptors, Solifenacin Succinate EP Impurity G inhibits the action of acetylcholine, a neurotransmitter that mediates bladder contraction . This results in relaxation of the bladder muscles and reduction of urinary urgency and frequency .
Pharmacokinetics
It has an apparent volume of distribution of 600 L, is 93–96% plasma protein bound, and probably crosses the blood-brain barrier . The compound is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4, with about only 7% (3–13%) of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration .
Result of Action
The molecular and cellular effects of Solifenacin Succinate EP Impurity G’s action include the reduction of bladder muscle contraction , thereby alleviating symptoms such as frequency of micturition and urgency . This results in improved bladder control and reduced symptoms of overactive bladder .
Action Environment
Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of Solifenacin Succinate EP Impurity G. For instance, coadministration of the potent CYP3A4 inhibitor ketoconazole 200 mg/day can increase exposure to Solifenacin Succinate EP Impurity G by about 2-fold . Additionally, the compound’s action can be influenced by patient-specific factors such as age and liver or kidney function .
Méthodes De Préparation
The synthesis of Solifenacin Succinate EP Impurity G involves several steps. One efficient method is the one-pot process, which retains the configuration of the chiral centers of the starting materials. This process involves activating (3R)-quinuclidin-3-ol into a mixed active carbonate derivative by treating it with bis(4-nitrophenyl)carbonate. The subsequent reaction of the active carbonate with an enantiomerically pure amine without using any base at ambient temperature provides enantiomerically pure Solifenacin .
Analyse Des Réactions Chimiques
Solifenacin Succinate EP Impurity G undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of Solifenacin leads to the formation of impurities like Impurity K. Common reagents used in these reactions include cerium(IV) ammonium nitrate in water/acetonitrile as the solvent . The major products formed from these reactions are typically other impurities or degradation products of Solifenacin .
Comparaison Avec Des Composés Similaires
Solifenacin Succinate EP Impurity G can be compared with other impurities of Solifenacin, such as Impurity K. While both impurities are formed through oxidation processes, Impurity G is unique in its specific chemical structure and formation pathway. Other similar compounds include various isomeric impurities of Solifenacin Succinate, which are analyzed using techniques like HPLC-MS .
Propriétés
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOUYBDGKBSUES-FCHUYYIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740780-79-4 | |
| Record name | (1R,3'R)-Solifenacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740780794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,3'R)-SOLIFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6P2J8CQ79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)
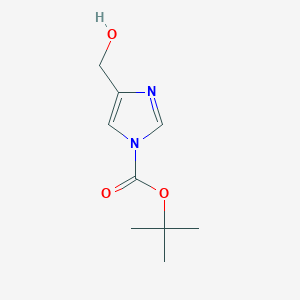
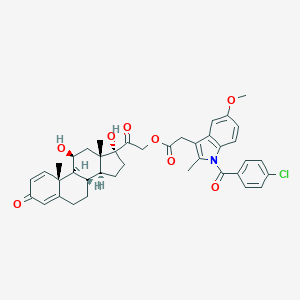
![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)


